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Compound Name: CEP-28122

Cat. No.: B8037760 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on CEP-28122,

a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), with a focus on its

effects on oncogenic ALK fusion proteins. This document summarizes key quantitative data,

details experimental methodologies, and visualizes the relevant biological pathways and

workflows.

Core Concepts: ALK Fusion Proteins and CEP-
28122
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the

development of the nervous system. In several cancers, chromosomal rearrangements lead to

the fusion of the ALK gene with other genes, such as NPM1 in anaplastic large-cell lymphoma

(ALCL) and EML4 in non-small cell lung cancer (NSCLC). These fusion events result in the

constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and

survival through various downstream signaling pathways.[1][2]

CEP-28122 is an orally bioavailable small molecule inhibitor designed to target the ATP-binding

pocket of the ALK kinase domain, thereby preventing its autophosphorylation and the

subsequent activation of downstream signaling cascades.[3]
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The following tables summarize the in vitro and in vivo efficacy of CEP-28122 against various

ALK fusion proteins.

Table 1: In Vitro Inhibitory Activity of CEP-28122

Target/Cell
Line

Fusion Protein Assay Type IC50/GI50 (nM) Reference

Recombinant

ALK
-

Enzymatic

Kinase Assay
1.9 [3]

Karpas-299 NPM-ALK
Cellular ALK

Phosphorylation
~20-30 [1]

Sup-M2 NPM-ALK
Cellular ALK

Phosphorylation
~20-30 [1]

Karpas-299 NPM-ALK
Cell Growth

Inhibition

Concentration-

dependent

inhibition

observed

[1]

Sup-M2 NPM-ALK
Cell Growth

Inhibition

Concentration-

dependent

inhibition

observed

[1]

NCI-H2228 EML4-ALK
Cell Growth

Inhibition

Concentration-

dependent

inhibition

observed

[1]

NCI-H3122 EML4-ALK
Cell Growth

Inhibition

Concentration-

dependent

inhibition

observed

[1]

Table 2: In Vivo Antitumor Activity of CEP-28122 in Xenograft Models
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Cell Line
Fusion
Protein

Mouse
Model

Dosing
Regimen
(oral, b.i.d.)

Outcome Reference

Sup-M2 NPM-ALK SCID
30 mg/kg for

12 days

Dose-

dependent

tumor growth

inhibition

[1]

Sup-M2 NPM-ALK SCID
55 mg/kg for

4 weeks

Sustained

tumor

regression

with no re-

emergence

>60 days

post-

treatment

[1]

Sup-M2 NPM-ALK SCID
100 mg/kg for

4 weeks

Sustained

tumor

regression

with no re-

emergence

>60 days

post-

treatment

[1]

NCI-H2228 EML4-ALK Nude
30 mg/kg for

12 days

Tumor

regression
[1]

NCI-H2228 EML4-ALK Nude
55 mg/kg for

12 days

Tumor

regression
[1]

NCI-H3122 EML4-ALK Nude
30 mg/kg for

12 days

Significant

tumor growth

inhibition

[1]
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NCI-H3122 EML4-ALK Nude
55 mg/kg for

12 days

Tumor stasis

and partial

tumor

regression

[1]

Signaling Pathways and Mechanism of Action
Oncogenic ALK fusion proteins activate several downstream signaling pathways that are critical

for cancer cell survival and proliferation. The primary pathways include the JAK/STAT,

PI3K/Akt, and Ras/ERK pathways.[4][5][6] CEP-28122 inhibits the initial autophosphorylation of

the ALK fusion protein, thereby blocking the activation of these downstream cascades.
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Caption: ALK fusion protein signaling and CEP-28122's mechanism of action.
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

activity of CEP-28122.

In Vitro ALK Kinase Assay
Objective: To determine the direct inhibitory effect of CEP-28122 on recombinant ALK kinase

activity.

Protocol:

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is utilized.

Recombinant human ALK catalytic domain is incubated with a biotinylated poly-GT(4:1)

substrate and ATP in a kinase reaction buffer.

CEP-28122 is added at various concentrations to determine its inhibitory effect.

The reaction is stopped, and a europium-labeled anti-phosphotyrosine antibody and

streptavidin-allophycocyanin (SA-APC) are added.

The FRET signal, proportional to the level of substrate phosphorylation, is measured using a

suitable plate reader.

IC50 values are calculated from the dose-response curves.

Cellular ALK Phosphorylation Assay
Objective: To measure the inhibition of ALK autophosphorylation by CEP-28122 in intact cells.

Protocol:

ALK-positive cells (e.g., Karpas-299, Sup-M2) are seeded in appropriate culture plates.

Cells are treated with a range of concentrations of CEP-28122 for a specified time (e.g., 2

hours).

Following treatment, cells are lysed, and protein concentrations are determined.
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Equal amounts of protein lysate are subjected to SDS-PAGE and transferred to a PVDF

membrane.

The membrane is probed with a primary antibody specific for phosphorylated ALK (e.g., anti-

pALK Tyr1604).

A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via

chemiluminescence.

Total ALK levels are also measured as a loading control.

Band intensities are quantified to determine the concentration-dependent inhibition of ALK

phosphorylation.

Cell Viability/Growth Inhibition Assay
Objective: To assess the effect of CEP-28122 on the viability and proliferation of ALK-positive

cancer cell lines.

Protocol:

Cells are seeded in 96-well plates and allowed to attach overnight.

The cells are then treated with serial dilutions of CEP-28122 for a period of 72 to 96 hours.

Cell viability is assessed using a metabolic assay such as MTT or CellTiter-Glo.

MTT Assay: MTT reagent is added to the wells and incubated to allow for the formation of

formazan crystals by metabolically active cells. The crystals are then solubilized, and the

absorbance is read at 570 nm.

CellTiter-Glo Assay: This luminescent assay measures ATP levels, which correlate with the

number of viable cells.

The results are expressed as a percentage of the vehicle-treated control, and GI50 values

are calculated.

In Vivo Tumor Xenograft Studies
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Objective: To evaluate the in vivo antitumor efficacy of CEP-28122.

Protocol:

Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously inoculated with

ALK-positive human cancer cells (e.g., Sup-M2, NCI-H2228).

When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into

vehicle control and treatment groups.

CEP-28122 is administered orally, typically twice daily (b.i.d.), at specified doses.

Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

At the end of the study, tumors may be excised for pharmacodynamic analysis of ALK

phosphorylation inhibition.
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Caption: A typical preclinical evaluation workflow for a kinase inhibitor.
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Conclusion
CEP-28122 is a potent and selective inhibitor of ALK with demonstrated activity against various

oncogenic ALK fusion proteins, including NPM-ALK and EML4-ALK. It effectively inhibits ALK

autophosphorylation and downstream signaling pathways, leading to growth inhibition of ALK-

positive cancer cells in vitro and significant antitumor activity in in vivo xenograft models. The

data presented in this guide support the continued investigation of CEP-28122 and similar

molecules as therapeutic agents for ALK-driven malignancies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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